

# In-Depth Technical Guide to the Chemical Structure of Kigamicin C

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## Compound of Interest

Compound Name: *Kigamicin C*

Cat. No.: *B1251737*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Kigamicin C**, an antitumor antibiotic with a unique mechanism of action.

## Core Chemical Structure and Properties

**Kigamicin C** is a member of the kigamicin family of antibiotics, which are complex polycyclic aromatic natural products.[1] The core structure is a unique fused octacyclic ring system that includes seven six-membered rings and one oxazolidine ring.[2] This aglycone is attached to a sugar chain, which for **Kigamicin C** consists of two deoxysugars.[2] The absolute stereochemistry of **Kigamicin C** has been determined through X-ray crystallographic analysis and degradation studies.[3][4]

Table 1: Physico-chemical Properties of **Kigamicin C**

Property	Value	Source
Molecular Formula	C <sub>41</sub> H <sub>47</sub> NO <sub>16</sub>	PubChem CID 10440406
Molecular Weight	809.8 g/mol	PubChem CID 10440406
Appearance	Yellow powder	Kunimoto et al., 2003
UV λ <sub>max</sub> (MeOH)	230, 278, 322, 434 nm	Kunimoto et al., 2003
Solubility	Soluble in methanol, ethyl acetate, and chloroform. Slightly soluble in water.	Kunimoto et al., 2003
Mass Spectrometry	HR-FAB-MS: m/z 810.2986 ([M+H] <sup>+</sup> )	Kunimoto et al., 2003

## Spectroscopic Data for Structure Elucidation

The complete structure of **Kigamicin C** was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis), and various Nuclear Magnetic Resonance (NMR) experiments.<sup>[2]</sup>

Note: While the structure of **Kigamicin C** has been fully determined and published, the specific, detailed <sup>1</sup>H and <sup>13</sup>C NMR chemical shift and coupling constant data from the primary literature are not available in publicly accessible databases at the time of this writing. Therefore, a quantitative summary table for NMR data cannot be provided. The following sections describe the methodologies used to obtain this data.

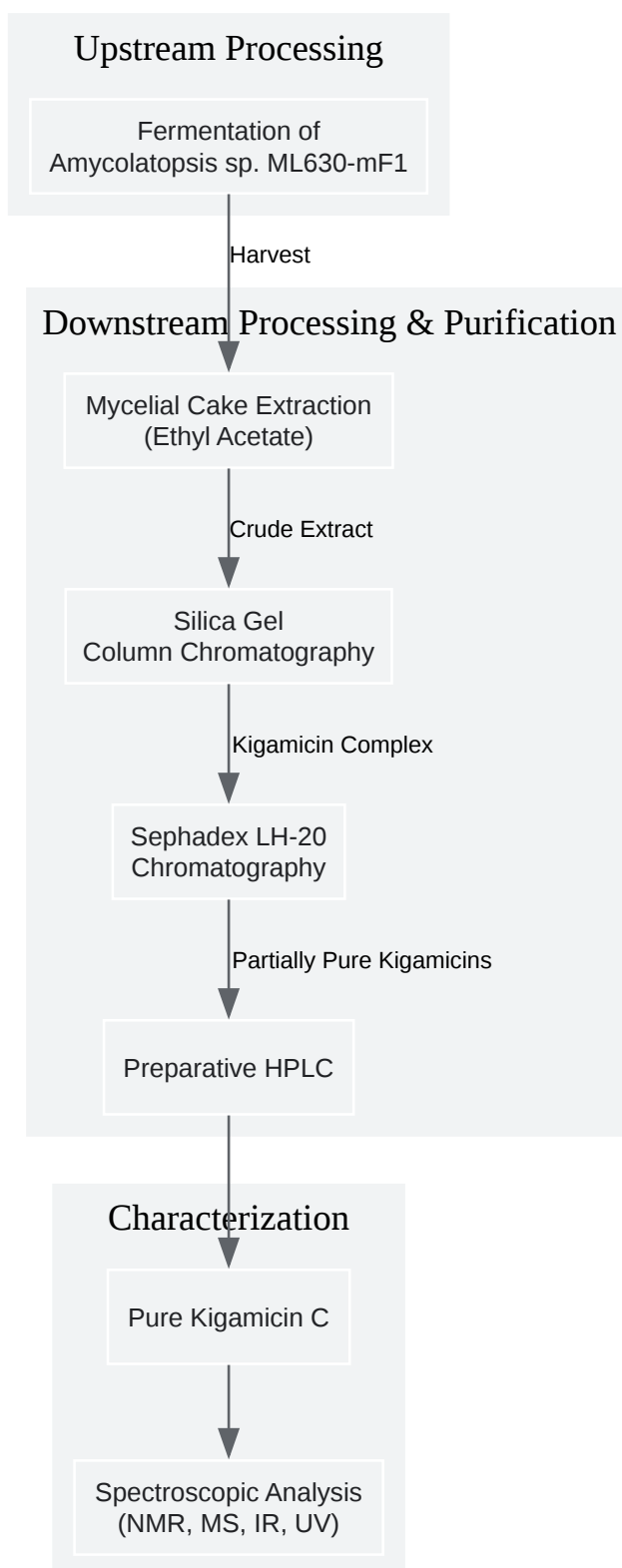
## Experimental Protocols

### Isolation and Purification of Kigamicin C

**Kigamicin C** is a secondary metabolite produced by the actinomycete *Amycolatopsis* sp. ML630-mF1, isolated from a soil sample.<sup>[1][5]</sup> The general protocol for its isolation and purification is as follows:

- **Fermentation:** The producing strain, *Amycolatopsis* sp. ML630-mF1, is cultured in a suitable fermentation medium to promote the production of kigamicins.

- **Extraction:** The culture broth is harvested, and the mycelium is separated from the supernatant. The kigamicins are extracted from the mycelial cake using an organic solvent such as ethyl acetate.
- **Solvent Partitioning:** The crude extract is then subjected to solvent-solvent partitioning to remove highly lipophilic or hydrophilic impurities.
- **Chromatography:** The resulting extract is purified using a series of chromatographic techniques. This typically involves:
  - **Silica Gel Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the **kigamicin** complex from other compounds.
  - **Sephadex LH-20 Chromatography:** Fractions containing kigamicins are further purified on a Sephadex LH-20 column using a solvent like methanol to separate the different kigamicin analogues.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification of **Kigamicin C** is achieved using reversed-phase preparative HPLC to yield the pure compound.



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**Fig. 1:** Experimental workflow for the isolation and characterization of **Kigamicin C**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR (e.g., COSY, HMQC, HMBC) spectra were acquired to determine the carbon skeleton and the sequence of the sugar moieties. Samples were typically dissolved in deuterated solvents like  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), was used to determine the exact molecular formula.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectra were recorded to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and C-O bonds.
- UV-Vis Spectroscopy: The UV-Vis spectrum was measured in a solvent like methanol to identify the chromophore system of the molecule, which is characteristic of its polycyclic aromatic structure.

## Biological Activity and Mechanism of Action

**Kigamicin C** exhibits potent and selective biological activity, making it a compound of interest for drug development.

### Antitumor Activity

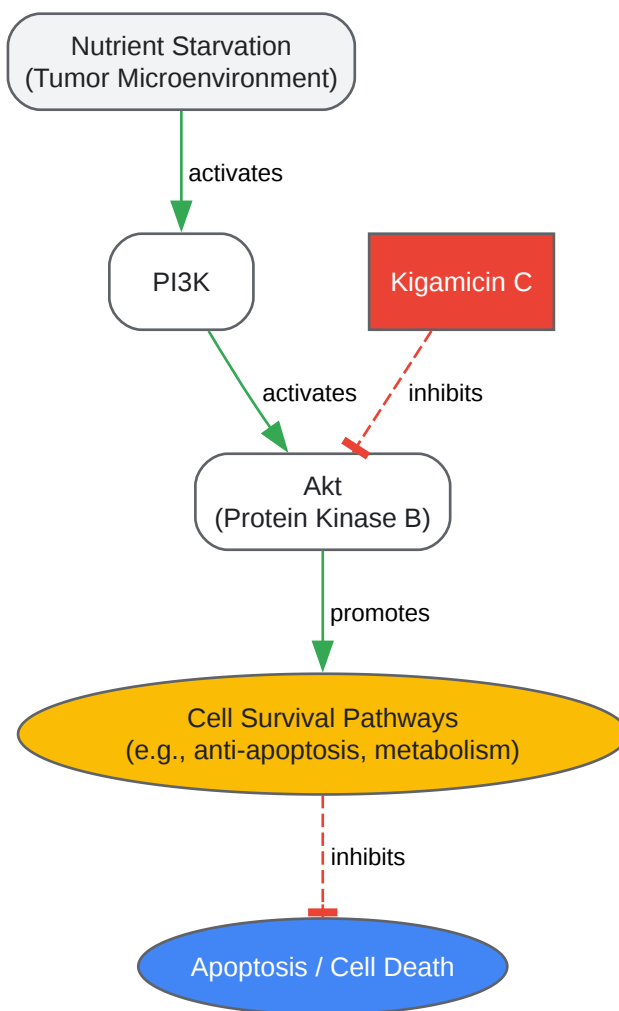
The most notable characteristic of the kigamicins is their "anti-austerity" effect. They show preferential and potent cytotoxicity against cancer cells, such as the pancreatic cancer cell line PANC-1, under nutrient-deprived conditions, while being significantly less toxic to the same cells in nutrient-rich environments.[\[5\]](#)[\[7\]](#) This suggests a mechanism that targets the survival strategies of cancer cells within the harsh, nutrient-poor tumor microenvironment.

Table 2: Biological Activities of **Kigamicin C**

Activity Type	Details	Cell Line/Organism	IC <sub>50</sub> / MIC	Source
Antitumor	Preferential cytotoxicity under nutrient starvation	PANC-1 (Pancreatic Cancer)	~100x lower in starved vs. normal media	Kunimoto et al., 2003
Antimicrobial	Activity against Gram-positive bacteria	Staphylococcus aureus (incl. MRSA)	Not specified for C, but active	Kunimoto et al., 2003
Antimicrobial	Activity against Gram-positive bacteria	Bacillus subtilis	Not specified for C, but active	Kunimoto et al., 2003
Antimicrobial	No significant activity	Gram-negative bacteria and fungi	> 100 µg/mL	Kunimoto et al., 2003

## Proposed Mechanism of Action

Studies on the related compound, Kigamicin D, have provided insight into the likely mechanism of action. Nutrient starvation is known to activate survival pathways in cancer cells, a key one being the PI3K/Akt signaling pathway. Kigamicin D was found to block the activation of Akt that is induced by nutrient deprivation.[3][8] This inhibition of a critical cell survival pathway under stress conditions leads to selective cell death. It is proposed that **Kigamicin C** acts via a similar mechanism.



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